molecular formula C11H15NO2 B14171944 N-(1-Methoxy-2-phenylethyl)acetamide CAS No. 4561-36-8

N-(1-Methoxy-2-phenylethyl)acetamide

Cat. No.: B14171944
CAS No.: 4561-36-8
M. Wt: 193.24 g/mol
InChI Key: DVKUUBLJWTXPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methoxy-2-phenylethyl)acetamide is an organic compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a methoxy group attached to a phenylethyl moiety, linked to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-2-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with methyl methoxyacetate in the presence of a catalyst. One common method involves using Novozym 435 and a Ru-complex under an argon atmosphere. The reaction mixture is heated to 100°C for 24 hours, followed by additional steps to purify the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-Methoxy-2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Methoxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects through binding to receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)acetamide
  • N-(2-Phenylethyl)acetamide
  • N-(1-Methoxy-2-phenylethyl)acetamide analogs

Uniqueness

This compound is unique due to its methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers alike.

Properties

CAS No.

4561-36-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(1-methoxy-2-phenylethyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)

InChI Key

DVKUUBLJWTXPQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.